![molecular formula C8H14ClN3O2 B2354768 2-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride CAS No. 1796882-51-3](/img/structure/B2354768.png)
2-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride
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Overview
Description
2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride is a compound with the CAS Number: 2228083-40-5 . It is a powder at room temperature .
Synthesis Analysis
Pyrazole-bearing compounds, such as 2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride, can be synthesized using hydrazine-coupled pyrazoles . The structures of these synthesized compounds are verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of 2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride is represented by the Inchi Code: 1S/C8H13N3O2.2ClH/c1-5-6 (4-11 (2)10-5)3-7 (9)8 (12)13;;/h4,7H,3,9H2,1-2H3, (H,12,13);2*1H .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 256.13 .Scientific Research Applications
Polymer Modification and Biomedical Applications
2-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride has been utilized in the modification of polymers for biomedical applications. Aly and El-Mohdy (2015) discuss the radiation-induced modification of polyvinyl alcohol/acrylic acid (PVA/AAc) hydrogels through condensation reaction with various amines, including compounds similar to 2-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride. This modification improves the thermal stability of the polymers and enhances their antibacterial and antifungal activities, making them suitable for medical applications (Aly & El-Mohdy, 2015).
Corrosion Inhibition
Missoum et al. (2013) have synthesized derivatives of 2-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride and evaluated their effectiveness as corrosion inhibitors. Their study indicates that these compounds are highly effective in preventing the corrosion of C38 steel in hydrochloric acid solutions, with protection efficiency exceeding 95% (Missoum et al., 2013).
Heterocyclic Chemistry and Drug Synthesis
In the field of heterocyclic chemistry, compounds related to 2-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride are used as intermediates in the synthesis of various heterocyclic structures. For instance, Bialy and Gouda (2011) have utilized similar compounds for the synthesis of benzothiophenes with potential antitumor and antioxidant activities (Bialy & Gouda, 2011).
Catalysis
Boussalah et al. (2009) explored the synthesis of pyrazole-based ligands derived from amino acids, including compounds structurally related to 2-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride. These ligands were found to be effective catalysts in the oxidation of catechol to quinone, demonstrating the utility of these compounds in catalytic processes (Boussalah et al., 2009).
Antifungal Activities
Compounds structurally related to 2-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride have been studied for their antifungal activities. Boussalah et al. (2013) report on the antifungal efficacy of amino acid ester functional pyrazolyl compounds against various fungi (Boussalah et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been found to interact with a variety of biological targets . These targets often include enzymes, receptors, and other proteins that play crucial roles in various biological processes.
Mode of Action
These interactions can lead to changes in the conformation or activity of the target proteins, thereby affecting the biological processes they are involved in .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections . The compound may exert its effects by modulating the activity of key enzymes or proteins within these pathways.
Pharmacokinetics
Similar compounds are often well-absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in the urine . These properties can significantly impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
Based on the activities of similar compounds, it may have potential anti-inflammatory, anticancer, or antimicrobial effects . These effects would result from the compound’s interactions with its targets and subsequent alterations in cellular processes.
properties
IUPAC Name |
2-amino-3-(1,5-dimethylpyrazol-4-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-5-6(4-10-11(5)2)3-7(9)8(12)13;/h4,7H,3,9H2,1-2H3,(H,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCRQXPZIFOTSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CC(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride |
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